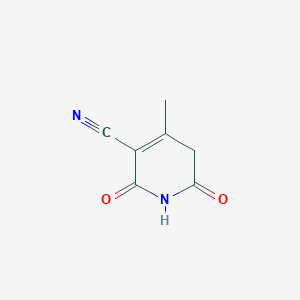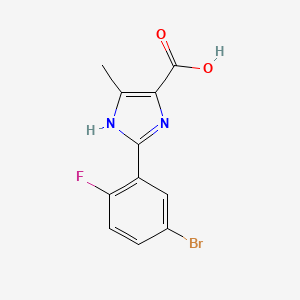
1-(3-Chlorophenethyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of phenethylamine, where the phenyl ring is substituted with a chlorine atom at the third position and the ethylamine chain is replaced with a hydrazine group. This compound is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenethyl)hydrazine hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:
Step 1: 3-chlorobenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 1-(3-chlorophenethyl)hydrazine.
Step 2: The resulting 1-(3-chlorophenethyl)hydrazine is then treated with hydrochloric acid to obtain this compound.
The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
1-(3-Chlorophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted phenethylhydrazine derivatives.
科学研究应用
1-(3-Chlorophenethyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(3-chlorophenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom on the phenyl ring may also influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
1-(3-Chlorophenethyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
3-Chlorophenylhydrazine: Similar structure but lacks the ethyl chain.
Phenethylhydrazine: Lacks the chlorine substitution on the phenyl ring.
Hydrazine derivatives: Various hydrazine compounds with different substituents on the phenyl ring or ethyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
属性
CAS 编号 |
41074-41-3 |
|---|---|
分子式 |
C8H12Cl2N2 |
分子量 |
207.10 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H |
InChI 键 |
KVRVJGIYTXRCEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CCNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
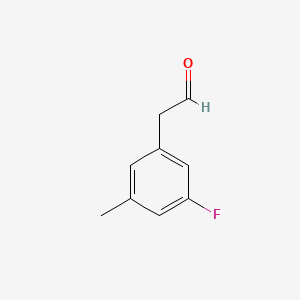
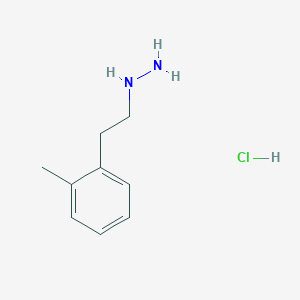
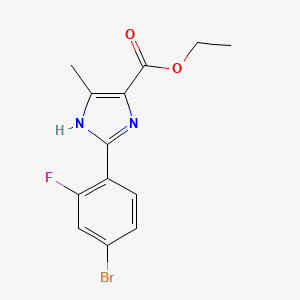
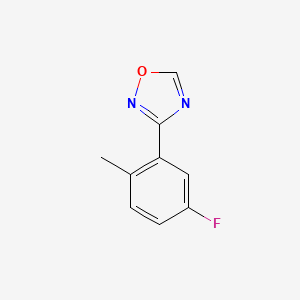
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
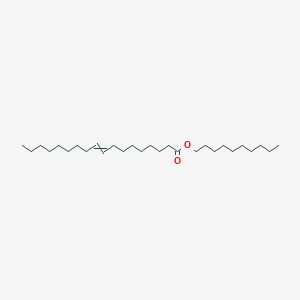

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
